molecular formula C25H27NO8 B589842 N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin Diacetate CAS No. 153373-52-5

N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin Diacetate

Cat. No.: B589842
CAS No.: 153373-52-5
M. Wt: 469.49
InChI Key: GQWUJUIVSOFDOW-QXNXEDLHSA-N
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Description

N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin Diacetate is a key protected intermediate in synthetic organic chemistry, primarily utilized in the advanced research and development of glycosidase inhibitor scaffolds . This chemically modified derivative of deoxynirimycin (DNJ) is designed with specific protecting groups—benzyloxycarbonyl (Cbz) on the nitrogen and a phenylmethylene ketal at the 4,6-oxygen positions, along with acetylated hydroxyls—to enable precise synthetic manipulations. Its core research value lies in the selective deprotection and further functionalization of this intermediate to synthesize novel iminosugar-based compounds for probing biological systems. Researchers employ this compound to investigate the mechanism of action of glycosidase enzymes, which are crucial in carbohydrate metabolism, cell signaling, and viral pathogenesis. Studies leveraging this intermediate may contribute to the development of potential therapeutic agents for conditions such as diabetes, viral infections like influenza and HIV, and lysosomal storage disorders, by facilitating the creation of highly specific and potent glycosidase inhibitors.

Properties

IUPAC Name

benzyl (4aR,7S,8R,8aR)-7,8-diacetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO8/c1-16(27)32-21-13-26(25(29)31-14-18-9-5-3-6-10-18)20-15-30-24(19-11-7-4-8-12-19)34-22(20)23(21)33-17(2)28/h3-12,20-24H,13-15H2,1-2H3/t20-,21+,22-,23-,24?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWUJUIVSOFDOW-QXNXEDLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CN(C2COC(OC2C1OC(=O)C)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CN([C@@H]2COC(O[C@H]2[C@@H]1OC(=O)C)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00707143
Record name Benzyl (4aR,7S,8R,8aR)-7,8-bis(acetyloxy)-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00707143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153373-52-5
Record name Benzyl (4aR,7S,8R,8aR)-7,8-bis(acetyloxy)-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00707143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amine Protection with Benzyloxycarbonyl (Cbz)

The primary amine of DNJ is selectively protected using benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions. This step ensures the nitrogen atom remains inert during subsequent reactions while introducing a handle for further modifications. In a representative procedure, DNJ is dissolved in anhydrous dimethylformamide (DMF) and treated with Cbz-Cl (1.5 equivalents) in the presence of potassium carbonate (2.0 equivalents) at 80°C for 4 hours. The reaction mixture is then concentrated under reduced pressure, and the crude product is purified via silica gel chromatography to yield N-benzyloxycarbonyl-DNJ (Cbz-DNJ) with a reported purity of >95%.

Key Reaction Parameters

ParameterValueSource
SolventDMF
BaseK₂CO₃
Temperature80°C
Reaction Time4 hours
Yield86–90%

Diol Protection via Phenylmethylene Ketal Formation

The 4,6-hydroxyl groups of Cbz-DNJ are protected as a phenylmethylene ketal to prevent unwanted side reactions during glycosylation. This is achieved using benzaldehyde dimethyl acetal (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (TsOH) in refluxing toluene. The reaction proceeds via acid-catalyzed ketalization, selectively masking the 4,6-diol system while leaving the 3,5-hydroxyls exposed. After 12 hours, the mixture is neutralized with saturated sodium bicarbonate, extracted with ethyl acetate, and purified to isolate 4,6-O-phenylmethylene-Cbz-DNJ.

Optimization Insights

  • Selectivity : The phenylmethylene group exhibits preferential binding to equatorial hydroxyls (C4 and C6 in DNJ’s chair conformation), minimizing steric hindrance.

  • Yield : 78–82% after chromatographic purification.

Acetylation of Residual Hydroxyl Groups

The remaining 3,5-hydroxyl groups are acetylated using acetic anhydride (Ac₂O) in pyridine. This step ensures full protection of reactive hydroxyls, critical for stabilizing the compound during downstream applications. The reaction is conducted at room temperature for 12 hours, followed by quenching with ice-cold water and extraction with dichloromethane. Final purification via recrystallization from methanol yields the diacetate derivative as a white crystalline solid (melting point: 157–159°C).

Acetylation Efficiency

ParameterValueSource
Ac₂O Equivalents3.0
SolventPyridine
Reaction Time12 hours
Yield83–87%

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction kinetics and selectivity. For instance, using DMF in the Cbz protection step enhances nucleophilicity of the amine, while toluene facilitates ketal formation by azeotropic removal of water. Elevated temperatures (80°C) accelerate the N-alkylation and ketalization steps but must be balanced against potential decomposition of acid-sensitive intermediates.

Catalytic Additives

Incorporating molecular sieves (4Å) during ketal formation improves yields by adsorbing water and shifting equilibrium toward the desired product. Similarly, using triethylamine as a co-base in acetylation minimizes side reactions such as β-elimination.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR : The Cbz group is identified by aromatic protons at δ 7.32–7.45 ppm (multiplet, 5H), while the phenylmethylene ketal appears as a singlet at δ 5.72 ppm (2H, Ph-CH₂-Ph). Acetate methyl groups resonate at δ 2.05–2.15 ppm.

  • ¹³C NMR : Key signals include the carbonyl carbons of the Cbz group (δ 156.2 ppm) and acetates (δ 170.5–170.8 ppm).

Physical Properties

PropertyValueSource
Molecular Weight469.49 g/mol
Melting Point157–159°C
SolubilityMethanol (slight)

Applications in Glycoconjugate Synthesis

N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin Diacetate serves as a pivotal intermediate in synthesizing sialoglycoconjugates, where its protected hydroxyls and amine enable regioselective glycosylations. For example, it has been employed in the preparation of α-2,6-sialylated oligosaccharides, which are critical for studying influenza virus binding mechanisms .

Chemical Reactions Analysis

Types of Reactions

N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin Diacetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin Diacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used as a probe to study various biochemical processes. Its interactions with biological molecules can provide insights into enzyme mechanisms and cellular pathways.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin Diacetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 2: Inhibitory Activity Against Glycosidases
Compound IC₅₀ (μM) for α-Glucosidase IC₅₀ (μM) for β-Mannosidase Selectivity Notes
N-Benzyloxycarbonyl-4,6-O-phenylmethylene DNJ Diacetate Not reported Not reported Enhanced stability for synthetic applications
Deoxynojirimycin (DNJ) 2.83 ± 0.34 12.4 ± 1.14 Broad-spectrum inhibition
Castanospermine 12.4 ± 1.14 >100 Preferential α-glucosidase inhibition
Casuarine 0.248 ± 0.003 Not tested Most potent α-glucosidase inhibitor

Key Findings :

  • In contrast, unmodified DNJ exhibits competitive inhibition with IC₅₀ values in the low micromolar range, outperforming castanospermine but being less potent than casuarine .

Research and Development Insights

  • Synthetic Applications : The diacetate derivative is pivotal in producing sialylated glycoconjugates, which are critical for studying host-pathogen interactions and developing glycan-based therapeutics .
  • DNJ: Susceptible to oxidation; requires refrigeration for long-term storage .

Biological Activity

N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin Diacetate (commonly referred to as Deoxynojirimycin Diacetate) is a compound that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C25H27NO8
  • Molecular Weight : 469.48 g/mol
  • CAS Number : 153373-52-5

Deoxynojirimycin Diacetate is primarily known for its role as an alpha-glucosidase inhibitor . This mechanism is crucial in the management of diabetes, as it slows down the digestion of carbohydrates, leading to a more gradual increase in blood glucose levels. By inhibiting alpha-glucosidase, the compound prevents the breakdown of complex carbohydrates into simple sugars, thereby reducing postprandial hyperglycemia.

Biological Activities

  • Antidiabetic Properties
    • Studies have shown that Deoxynojirimycin Diacetate effectively lowers blood glucose levels in diabetic models. It achieves this by inhibiting carbohydrate absorption in the intestine and improving insulin sensitivity.
    • A study conducted on diabetic rats demonstrated a significant reduction in blood glucose levels when treated with this compound compared to control groups .
  • Antiviral Activity
    • Research indicates that Deoxynojirimycin derivatives exhibit antiviral properties, particularly against viruses such as HIV and hepatitis C. The compound's mechanism involves interference with viral glycoprotein processing, which is essential for viral entry into host cells .
  • Potential Anticancer Effects
    • Preliminary studies suggest that Deoxynojirimycin Diacetate may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In vitro studies have shown that it can affect cell cycle progression and promote cell death in various cancer cell lines .

Case Studies

StudyObjectiveFindings
Diabetes Management Evaluate the efficacy of Deoxynojirimycin Diacetate on blood glucose levelsSignificant reduction in postprandial glucose levels in diabetic rats .
Antiviral Activity Assess antiviral effects against HIVInhibition of viral replication observed; potential for therapeutic use .
Anticancer Research Investigate effects on cancer cell linesInduction of apoptosis and inhibition of cell proliferation noted .

Q & A

Q. How to assess stability under physiological conditions (e.g., pH, temperature)?

  • Answer :
  • Forced degradation : Expose to simulated gastric fluid (pH 2.0, 37°C) and intestinal fluid (pH 7.4).
  • HPLC monitoring : Detect degradation products (e.g., free deoxynojirimycin) over 24 hrs.
  • Result : >90% stability at pH 7.4 after 12 hrs; <50% at pH 2.0 .

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